molecular formula C6H11NO3 B14495808 1-(Ethenyloxy)-2-nitrobutane CAS No. 64566-31-0

1-(Ethenyloxy)-2-nitrobutane

Katalognummer: B14495808
CAS-Nummer: 64566-31-0
Molekulargewicht: 145.16 g/mol
InChI-Schlüssel: IJXAYVDFVHLYMX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Ethenyloxy)-2-nitrobutane is an organic compound characterized by the presence of an ethenyloxy group and a nitro group attached to a butane backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(Ethenyloxy)-2-nitrobutane can be synthesized through several methods. One common approach involves the reaction of 2-nitrobutane with ethenyl alcohol under acidic conditions to form the desired product. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the formation of the ethenyloxy group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions can enhance yield and reduce by-products.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Ethenyloxy)-2-nitrobutane undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The ethenyloxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.

Major Products Formed:

    Oxidation: Nitro derivatives with additional oxygen-containing functional groups.

    Reduction: Amino derivatives with the nitro group converted to an amine.

    Substitution: Various substituted ethenyloxy derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-(Ethenyloxy)-2-nitrobutane has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(Ethenyloxy)-2-nitrobutane involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the ethenyloxy group can undergo nucleophilic substitution. These interactions can modulate various biochemical pathways and molecular processes.

Vergleich Mit ähnlichen Verbindungen

    1-(Methoxy)-2-nitrobutane: Similar structure but with a methoxy group instead of an ethenyloxy group.

    1-(Ethenyloxy)-2-nitropropane: Similar structure but with a propane backbone instead of butane.

    1-(Ethenyloxy)-2-nitroethane: Similar structure but with an ethane backbone instead of butane.

Uniqueness: 1-(Ethenyloxy)-2-nitrobutane is unique due to the combination of its ethenyloxy and nitro groups, which confer distinct chemical reactivity and potential applications. Its specific structure allows for unique interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

64566-31-0

Molekularformel

C6H11NO3

Molekulargewicht

145.16 g/mol

IUPAC-Name

1-ethenoxy-2-nitrobutane

InChI

InChI=1S/C6H11NO3/c1-3-6(7(8)9)5-10-4-2/h4,6H,2-3,5H2,1H3

InChI-Schlüssel

IJXAYVDFVHLYMX-UHFFFAOYSA-N

Kanonische SMILES

CCC(COC=C)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.